Nsc 23766

CAS No.: 733767-34-5

Cat. No.: VC1647051

Molecular Formula: C24H35N7

Molecular Weight: 421.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733767-34-5 |

|---|---|

| Molecular Formula | C24H35N7 |

| Molecular Weight | 421.6 g/mol |

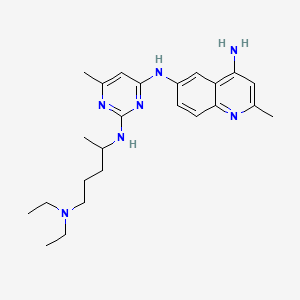

| IUPAC Name | 6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine |

| Standard InChI | InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30) |

| Standard InChI Key | DEFBCZWQLILOJF-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C |

| Canonical SMILES | CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C |

Introduction

Chemical Structure and Properties

NSC 23766 is an aminopyrimidine compound with the chemical name N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine trihydrochloride . It can also be referred to as N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine . This compound possesses a complex structure that contributes to its specific inhibitory properties against Rac1-GEF interactions.

Basic Chemical Information

The compound has several key chemical characteristics that define its structure and reactivity:

| Property | Value |

|---|---|

| Molecular Weight | 421.6 g/mol |

| PubChem CID | 409805 |

| Common Synonyms | NSC 23766, NSC-23766, 733767-34-5 |

| Chemical Classification | Aminopyrimidine, aminoquinoline, primary/secondary/tertiary amino compound |

| Purity (Commercial) | ≥99% |

NSC 23766 is structurally defined as a 6-methylpyrimidine-2,4-diamine in which the amino groups at positions 2 and 4 are substituted by 5-(diethylamino)pentan-2-yl and 4-amino-2-methylquinolin-6-yl groups respectively . This specific arrangement of functional groups is critical for its selective inhibitory activity against Rac1-GEF interactions while avoiding effects on other GTPases such as Cdc42 or RhoA .

Biological Mechanism of Action

NSC 23766 was initially developed and characterized as a selective inhibitor of Rac1, a small GTPase that plays crucial roles in various cellular functions including cytoskeletal organization, cell migration, and gene expression.

Rac1 Inhibition Pathway

The primary mechanism of action for NSC 23766 involves preventing the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), particularly TrioN and Tiam1 . This inhibition occurs with an IC50 of approximately 50 μM . By blocking this interaction, NSC 23766 prevents the activation of Rac1, thereby inhibiting downstream signaling cascades that are often dysregulated in various pathological conditions.

| Target | IC50 | Effect on Activation |

|---|---|---|

| Rac1-TrioN interaction | ~50 μM | Inhibition |

| Rac1-Tiam1 interaction | ~50 μM | Inhibition |

| Cdc42 | No significant effect | No inhibition |

| RhoA | No significant effect | No inhibition |

Effects on NMDA Receptor Signaling

Interestingly, research has revealed that NSC 23766 has additional molecular targets beyond Rac1 inhibition. Studies have shown that NSC 23766 can directly modulate N-methyl-D-aspartate receptor (NMDAR) function in neurons, affecting CREB (cAMP response element-binding protein) signaling .

NSC 23766 has been found to inhibit basal CREB phosphorylation at S133 (pCREB) and antagonize changes in pCREB levels induced by NMDA bath application in rat cortical neurons . Surprisingly, these effects occur in a Rac1-independent manner, suggesting that NSC 23766 can directly regulate NMDA receptors, as evidenced by its strong effects on both exogenous and synaptically evoked NMDA receptor-mediated currents .

The compound exhibits a dual effect on CREB signaling depending on NMDA stimulation intensity:

-

It downregulates CREB activation induced by low-dose NMDA

-

It activates CREB signaling when applied with high-dose NMDA (which alone induces pCREB shutoff)

Therapeutic Applications

NSC 23766 has demonstrated significant potential across various therapeutic applications through its ability to modulate Rac1 signaling and NMDA receptor function.

Oncological Applications

In cancer research, NSC 23766 has shown promising anti-cancer properties:

-

It inhibits Rac1-mediated cell functions and reverses tumor cell phenotypes in prostate cancer cells

-

The compound inhibits mammary carcinoma cell invasion in vitro

-

NSC 23766 inhibits mammary tumor progression and metastasis in a mouse model

These findings suggest that Rac1 inhibition through NSC 23766 may represent a potential therapeutic strategy for certain types of cancer, particularly those with hyperactivated Rac1 signaling.

Neurological Applications

The unexpected effects of NSC 23766 on NMDA receptor signaling have important implications for neurological conditions:

NSC 23766 can convert the pCREB shutoff observed during strong NMDAR activation (which mimics glutamate toxicity seen in stroke) to positive pCREB signaling, potentially offering neuroprotective benefits . This suggests that NSC 23766 could serve as a novel NMDAR antagonist with potential applications in stroke and other neurological conditions characterized by glutamate excitotoxicity.

Osteoarthritis Treatment

Research has also revealed a promising role for NSC 23766 in osteoarthritis treatment:

Intra-articular injection of NSC 23766 in a mouse model of osteoarthritis showed significant protective effects on cartilage degradation . The treatment prevented tibial cartilage lesions as evidenced by increased Safranin Orange staining and decreased Osteoarthritis Research Society International (OARSI) score .

| Treatment Group | OARSI Score | Effect on Cartilage |

|---|---|---|

| NSC 23766 | Significantly lower than control | Increased Safranin O staining, decreased COLX and ADAMTS-5 expression |

| PBS (control) | Higher | Cartilage clefts, reduced Safranin O staining |

| DN-Rac1 (dominant negative) | Lowest (avg 4.4) | Protected cartilage from damage |

| CA-Rac1 (constitutively active) | Highest (avg 19.5) | Accelerated OA progression, cartilage degradation |

These findings suggest that Rac1 inhibition via NSC 23766 may offer a novel therapeutic approach for osteoarthritis treatment .

Advanced Drug Delivery Systems

To enhance the therapeutic efficacy of NSC 23766, researchers have developed advanced drug delivery systems:

Chitosan Microspheres for Controlled Release

A significant limitation in the therapeutic application of NSC 23766 is maintaining effective drug concentrations at target sites. To address this challenge, chitosan microspheres have been employed for the controlled release of NSC 23766 .

These chitosan microspheres:

-

Are spherical with a mean size of approximately 100 μm

-

Possess a smooth surface without cracks or wrinkles

-

Allow for sustained release of NSC 23766

-

Can be delivered via intra-articular injection for osteoarthritis treatment

This controlled release approach offers advantages in terms of maintaining therapeutic concentrations of NSC 23766 over extended periods, potentially enhancing efficacy while reducing the frequency of administration.

Experimental Applications

NSC 23766 has been utilized in various experimental settings to investigate the role of Rac1 in different biological processes.

NMDA Receptor Signaling Research

NSC 23766 has proven valuable as a tool for investigating NMDA receptor signaling pathways, particularly in relation to CREB activation and neuronal survival .

Research has utilized NSC 23766 to distinguish between:

-

Synaptic NMDAR-mediated signaling (activated by bicuculline)

-

Extrasynaptic NMDAR-mediated signaling (activated by high-dose NMDA after bicuculline)

When co-applied with bicuculline, NSC 23766 blocked the increase in pCREB signaling, suggesting inhibition of synaptic NMDAR-mediated CREB activation . Conversely, when co-applied with high-dose NMDA after bicuculline treatment, NSC 23766 attenuated pCREB shutoff, indicating modulation of extrasynaptic NMDAR signaling .

Structure-Activity Considerations

The specific molecular structure of NSC 23766 is crucial for its selective inhibition of Rac1-GEF interactions. The compound contains multiple amino groups and a distinctive arrangement of pyrimidine and quinoline rings that contribute to its biological activity.

Its structure as a 6-methylpyrimidine-2,4-diamine with specific substitutions at positions 2 and 4 enables its selective binding to Rac1, preventing interactions with GEFs without affecting other related GTPases such as Cdc42 or RhoA . This selectivity profile makes NSC 23766 a valuable tool for specifically targeting Rac1-dependent cellular processes.

Future Research Directions

The multifaceted activities of NSC 23766, including its Rac1 inhibition and NMDA receptor modulation, suggest several promising avenues for future research:

-

Development of more potent and selective Rac1 inhibitors based on the NSC 23766 scaffold

-

Further investigation of the Rac1-independent effects on NMDA receptor signaling

-

Exploration of controlled-release formulations for enhanced therapeutic efficacy

-

Evaluation of potential applications in additional disease models, including neurodegenerative disorders and inflammatory conditions

The discovery that NSC 23766 affects NMDA receptor signaling independently of Rac1 inhibition highlights the importance of comprehensively characterizing the mechanisms of action for experimental compounds, as they may have unexpected targets that could be therapeutically relevant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume